![molecular formula C17H19ClN2O B1419675 N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide CAS No. 1209424-09-8](/img/structure/B1419675.png)
N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide
Übersicht
Beschreibung
“N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is also known by several other names, including Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N- (4-Chlorophenyl)acetamide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N- (p-Chlorophenyl)acetamide .
Wissenschaftliche Forschungsanwendungen
Opioid Kappa Agonists Development
Barlow et al. (1991) explored the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, evaluating their biological activity as opioid kappa agonists. They discovered potent compounds, including 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, which exhibited significant naloxone-reversible analgesic effects in a mouse model (Barlow et al., 1991).
Conformational Analysis for Drug Development
Costello et al. (1991) conducted a conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides to develop opioid kappa agonists. They synthesized a series of compounds, finding that certain structures could mimic known kappa agonists and show potent naloxone-reversible analgesic effects in preclinical models (Costello et al., 1991).
Antimicrobial Activity
Mistry et al. (2009) synthesized novel thiazolidinone and acetidinone derivatives, including compounds related to the chemical structure of interest. These compounds were screened for antimicrobial activity against various microorganisms (Mistry, Desai, & Intwala, 2009).
Comparative Metabolism in Herbicides
Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides in human and rat liver microsomes, providing insights into the metabolic pathways and potential toxicological implications of related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Anticancer Drug Development
Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and evaluated its anticancer activity through in silico modeling, targeting the VEGFr receptor. This study showcases the potential of similar chemical compounds in anticancer drug development (Sharma et al., 2018).
Molecular Docking in Drug Design
Riaz et al. (2020) synthesized new N-aryl derivatives of specific acetamides and evaluated their inhibitory potential against enzymes relevant to Alzheimer's disease. This research highlights the application of similar compounds in designing drugs for neurodegenerative diseases (Riaz et al., 2020).
Eigenschaften
IUPAC Name |
N-[4-[[2-(3-chlorophenyl)ethylamino]methyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-13(21)20-17-7-5-15(6-8-17)12-19-10-9-14-3-2-4-16(18)11-14/h2-8,11,19H,9-10,12H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYLYDQGBMRPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNCCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({[2-(3-chlorophenyl)ethyl]amino}methyl)phenyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



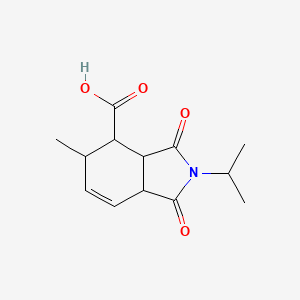


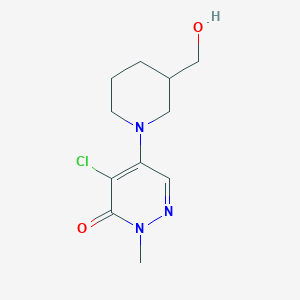
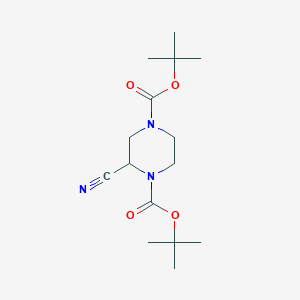
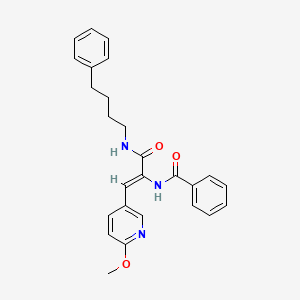



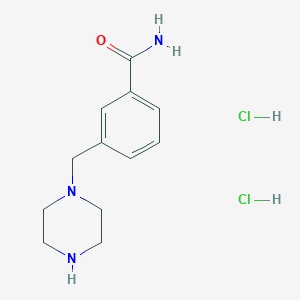


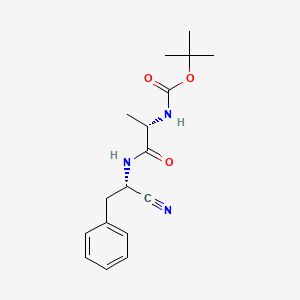
![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)